molecular formula C19H11Cl2FN4O B2869480 2-cyano-N-(2,5-dichlorophenyl)-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide CAS No. 1798428-03-1

2-cyano-N-(2,5-dichlorophenyl)-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide

Cat. No.: B2869480
CAS No.: 1798428-03-1
M. Wt: 401.22
InChI Key: NYXAMHZWVXKRTE-UHFFFAOYSA-N
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Description

This compound is a cyanoacrylamide derivative featuring a 2,5-dichlorophenyl amide group and a 3-(2-fluorophenyl)-1H-pyrazol-4-yl substituent. Its structural design combines electron-withdrawing groups (chlorine and fluorine) with a pyrazole heterocycle, which may enhance binding interactions in biological targets, such as kinases or receptors. The extended conjugated system (cyanoacrylamide backbone) likely contributes to its planar geometry, facilitating π-π stacking or hydrophobic interactions .

Properties

IUPAC Name

2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2FN4O/c20-13-5-6-15(21)17(8-13)25-19(27)11(9-23)7-12-10-24-26-18(12)14-3-1-2-4-16(14)22/h1-8,10H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXAMHZWVXKRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyano-N-(2,5-dichlorophenyl)-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide (CAS Number: 1798428-03-1) is a novel chemical entity with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C₁₉H₁₁Cl₂FN₄O
  • Molecular Weight : 401.2 g/mol
  • IUPAC Name : (E)-2-Cyano-N-(2,5-dichlorophenyl)-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide

Structural Features

The compound features a cyano group, dichlorophenyl moiety, and a pyrazole ring, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The following mechanisms have been identified:

  • Inhibition of Inflammatory Pathways : Studies suggest that similar compounds can inhibit the nuclear factor-kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects against neuroinflammation, which could be beneficial in conditions like Parkinson's disease .

In Vitro Studies

Research on related pyrazole derivatives has shown that they can significantly inhibit nitric oxide production in activated microglial cells. For instance, compounds with similar structures have demonstrated effectiveness in reducing the release of inflammatory mediators in vitro .

In Vivo Studies

In animal models, compounds similar to this compound have been reported to improve behavioral outcomes in models of neurodegeneration by protecting dopaminergic neurons from inflammatory damage .

Neuroprotective Potential

A case study investigated a related compound's effect on a mouse model of Parkinson's disease. The study found that treatment with the compound resulted in:

  • Decreased microglial activation.
  • Reduced levels of pro-inflammatory cytokines.
  • Preservation of dopaminergic neuron integrity.

These findings suggest that the compound may have therapeutic potential for neurodegenerative diseases characterized by inflammation .

Antimicrobial Activity

Another study explored the antimicrobial properties of structurally similar compounds. The results indicated significant inhibitory effects against various bacterial strains, suggesting that derivatives of this compound could serve as leads for developing new antimicrobial agents .

Biological Activity Summary Table

Activity TypeMechanismReference
Anti-inflammatoryInhibition of NF-κB pathway
AntioxidantFree radical scavenging
NeuroprotectiveProtection against dopaminergic neuron loss
AntimicrobialInhibition of bacterial growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural differences and inferred properties of analogous compounds from the evidence:

Compound Name/Identifier Aryl Substituents Heterocyclic Component Structural Implications Reference
Target Compound 2,5-dichlorophenyl, 2-fluorophenyl 1H-pyrazol-4-yl Balanced electron-withdrawing effects; potential for dual hydrophobic/π interactions.
(2E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide 2,4-dichlorophenyl 1,5-dimethyl-3-oxo-pyrazole Steric hindrance from methyl groups; oxo group may reduce metabolic stability.
2-cyano-N-(3,5-dichlorophenyl)-3-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]prop-2-enamide (EN300-266053) 3,5-dichlorophenyl Pyridinyl-thiazole Thiazole’s sulfur atom increases lipophilicity; pyridine may enhance solubility.
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 2-hydroxy-3-methoxyphenyl, CF₃-phenyl None (simple acrylamide) Methoxy and hydroxy groups improve solubility; CF₃ enhances electron withdrawal.
3-[5-Chloro-3-methyl-1-(3-CF₃-phenyl)pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylthio)phenyl]prop-2-enamide 3-CF₃-phenyl, 4-(difluoromethylthio)phenyl 5-chloro-3-methyl-pyrazole CF₃ and Cl synergize electron withdrawal; thioether may influence redox stability.

Key Observations:

Substituent Positioning: The 2,5-dichlorophenyl group in the target compound (vs. Fluorine vs. Chlorine: The 2-fluorophenyl group in the target compound offers weaker electron withdrawal than chlorine but reduces steric bulk compared to dichloro analogs .

Heterocycle Modifications: Replacement of pyrazole with thiazole (e.g., EN300-266053 ) introduces sulfur, which may participate in hydrogen bonding or coordinate with metal ions.

Solubility and Bioavailability :

  • Hydroxy and methoxy groups (e.g., ) enhance water solubility but may increase metabolic susceptibility.
  • The target compound’s lack of polar groups suggests lower solubility, relying on lipophilic interactions for membrane penetration.

Electronic Effects: Trifluoromethyl (CF₃) and cyano groups () create strong electron-deficient regions, favoring interactions with electron-rich biological targets (e.g., ATP-binding pockets).

Research Findings and Implications

  • Structural Rigidity: The conjugated cyanoacrylamide backbone in the target compound likely enforces planarity, a feature critical for binding to flat enzymatic active sites (e.g., kinases) .
  • Metabolic Stability : Compounds with methyl/oxo-substituted pyrazoles () may undergo faster oxidative metabolism compared to the target compound’s unsubstituted pyrazole.
  • Selectivity : The 2-fluorophenyl group in the target compound could reduce off-target effects compared to bulkier dichloro analogs ().

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